molecular formula C12H14Cl2N2O5S B14199888 Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- CAS No. 851112-35-1

Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-

Cat. No.: B14199888
CAS No.: 851112-35-1
M. Wt: 369.2 g/mol
InChI Key: PXHKFUZNGBZYFI-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- is a complex organic compound that belongs to the class of aromatic sulfonic acids This compound is characterized by the presence of two 3-chloro-1-oxopropylamino groups attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- typically involves the sulfonation of benzene followed by the introduction of the 3-chloro-1-oxopropylamino groups. The sulfonation process is carried out using concentrated sulfuric acid, which adds a sulfonic acid group to the benzene ring. The subsequent steps involve the reaction of the sulfonated benzene with 3-chloro-1-oxopropylamine under controlled conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is also common in industrial production to remove impurities and obtain a high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds. These products have diverse applications in various industries .

Scientific Research Applications

Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The presence of the 3-chloro-1-oxopropylamino groups allows the compound to form strong interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- is unique due to the presence of two 3-chloro-1-oxopropylamino groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

851112-35-1

Molecular Formula

C12H14Cl2N2O5S

Molecular Weight

369.2 g/mol

IUPAC Name

2,4-bis(3-chloropropanoylamino)benzenesulfonic acid

InChI

InChI=1S/C12H14Cl2N2O5S/c13-5-3-11(17)15-8-1-2-10(22(19,20)21)9(7-8)16-12(18)4-6-14/h1-2,7H,3-6H2,(H,15,17)(H,16,18)(H,19,20,21)

InChI Key

PXHKFUZNGBZYFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)NC(=O)CCCl)S(=O)(=O)O

Origin of Product

United States

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